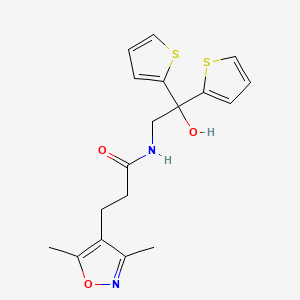![molecular formula C17H17N5O3 B2843214 1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine CAS No. 2097893-22-4](/img/structure/B2843214.png)
1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine” is a complex organic molecule that contains several functional groups and rings, including a methoxybenzoyl group, a triazolopyrimidinyl group, and an azetidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through transition-metal-free oxidative N–N bond formation strategies . These methods are typically efficient and can generate a variety of structurally interesting compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure could be confirmed through techniques such as single crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The presence of multiple functional groups provides many sites for potential reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility, and stability .
Applications De Recherche Scientifique
Anticonvulsant Activity
- In a study by Ding et al. (2018), eight novel 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives were synthesized based on the marine natural product esmilasine. These compounds were evaluated for their anticonvulsant activity using a primary culture of rat cortical neurons induced with 4-aminopyridine (4-AP). Notably, compounds with the [1,2,4]-triazolo[1,5-a]pyrimidine-7(4H)-one scaffold exhibited significant anticonvulsant effects .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, are known to have a wide range of pharmacological activities . They have been reported to exhibit anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonist, feticide, and adenosine antagonist activities .
Mode of Action
The [1,2,4]triazolo[1,5-a]pyrimidine core is known to interact with various biological targets through hydrogen bonding and π-π stacking interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby altering cellular processes .
Biochemical Pathways
Given the broad range of activities associated with [1,2,4]triazolo[1,5-a]pyrimidines , it is likely that this compound may interact with multiple pathways. These could include pathways involved in cell proliferation, inflammation, and neurotransmission, among others .
Pharmacokinetics
Compounds with similar structures have been reported to have good oral bioavailability and systemic exposure . This suggests that this compound may also have favorable pharmacokinetic properties, although further studies are needed to confirm this.
Result of Action
Given the range of activities associated with [1,2,4]triazolo[1,5-a]pyrimidines , it is likely that this compound may have diverse effects at the molecular and cellular levels. These could include inhibition of cell proliferation, modulation of inflammatory responses, and alteration of neurotransmission, among others .
Propriétés
IUPAC Name |
(2-methoxyphenyl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-11-7-15(22-17(20-11)18-10-19-22)25-12-8-21(9-12)16(23)13-5-3-4-6-14(13)24-2/h3-7,10,12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLWCUPHXNJFLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

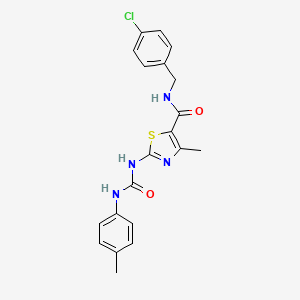
![Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate](/img/structure/B2843135.png)
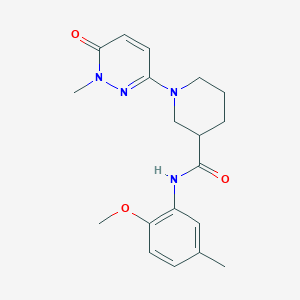
![N-([2,2'-bifuran]-5-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2843140.png)
![N-{3-methyl-4-[(propan-2-yl)carbamoyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2843141.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2843144.png)
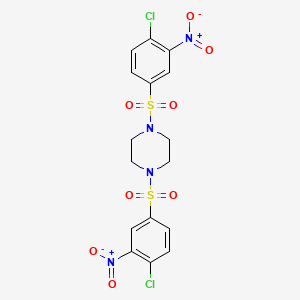

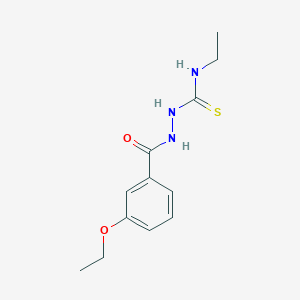
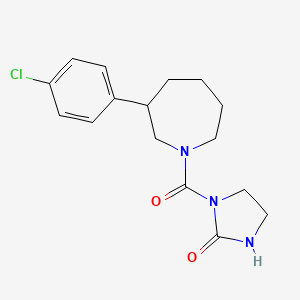
![1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide](/img/structure/B2843151.png)
![(4-(2-fluorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2843152.png)
